molecular formula C10H11N5O2 B8713410 ethyl [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate

ethyl [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate

Cat. No.: B8713410
M. Wt: 233.23 g/mol
InChI Key: NYDMLPORZQPRFL-UHFFFAOYSA-N
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Description

Ethyl [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate is a useful research compound. Its molecular formula is C10H11N5O2 and its molecular weight is 233.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

ethyl 2-[6-(tetrazol-1-yl)pyridin-3-yl]acetate

InChI

InChI=1S/C10H11N5O2/c1-2-17-10(16)5-8-3-4-9(11-6-8)15-7-12-13-14-15/h3-4,6-7H,2,5H2,1H3

InChI Key

NYDMLPORZQPRFL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(C=C1)N2C=NN=N2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of ethyl (6-aminopyridin-3-yl)acetate (0.55 g, 3.05 mmol), CH(OEt)3 (1.35 g, 9.15 mmol) in AcOH (20 mL) was added NaN3 (0.24 g, 3.7 mmol) at room temperature. The mixture was heated to 80° C. and stirred for 3 hours. The mixture was concentrated under reduce pressure. Water was added, and the mixture was extracted with EtOAc. The combined organic layer was washed with brine, dried over anhydrous Na2SO4, concentrated and the residue was purified by column chromatography via silica gel to give ethyl[6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.24 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 1 L 3-neck flask was purged with nitrogen and charged with a solution of ethyl (6-aminopyridin-3-yl)acetate (31.7 g, 176 mmol) in EtOAc (317 mL) at +22° C. Then 30 mL of TMS trifluoroacetate was added (1.0 equiv) while cooling in a water bath. A mild exotherm to +25° C. and partial crystallization was observed. After 5 min, triethylorthoformate was added (44.0 mL, 264 mmol) followed by TMS-azide (28.0 mL, 211 mmol). The resulting suspension was stirred at +23° C. After 15 min, an additional 10 mL of TMS trifluoroacetate was added (0.30 equiv). A clear soln formed after ˜10 min. The mixture was stirred for 3 days at +20° C. whereupon a thin, light yellow suspension had formed. The mixture was cooled in an ice bath, and 200 mL of 1M aq K3PO4 was added while maintaining the temperature below +20° C. Then 465 mL EtOAc was added to solubilize the product. The layers were separated (pH of aq˜8), then the organic phase was washed with 2×250 mL water, and concentrated to a thick slurry. Then 400 mL of n-heptane was added to the concentrated organic phase over 20 min. After 30 rnM, the suspension was filtered to afford the title tetrazole product.
Quantity
31.7 g
Type
reactant
Reaction Step One
Name
Quantity
317 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
K3PO4
Quantity
200 mL
Type
reactant
Reaction Step Five
Name
Quantity
465 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a mixture of ethyl (6-aminopyridin-3-yl)acetate (0.55 g, 3.05 mmol), CH(OEt)3 (1.35 g, 9.15 mmol) in AcOH (20 mL) was added NaN3 (0.24 g, 3.7 mmol) at room temperature. The mixture was heated to 80° C. and stirred for 3 hours. The mixture was concentrated under reduce pressure. Water was added, and the mixture was extracted with EtOAc. The combined organic layer was washed with brine, dried over anhydrous Na2SO4, concentrated and the residue was purified by column chromatography via silica gel to give ethyl [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate. 1H-NMR (400 MHz, CDCl3) δ 9.52 (s, 1H), 8.44 (s, 114), 8.06 (d, J=8.4 Hz, 1H), 7.94 (dd, J=2.4 Hz, 8.4 Hz, 1H), 4.20 (q, J=7.2 Hz, 2H), 3.72 (s, 2H), 1.27 (t, J=7.2 Hz, 3H).
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.24 g
Type
reactant
Reaction Step Two

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